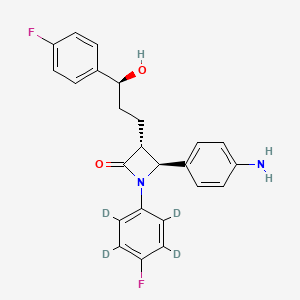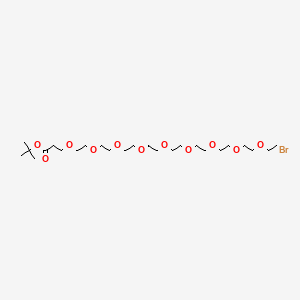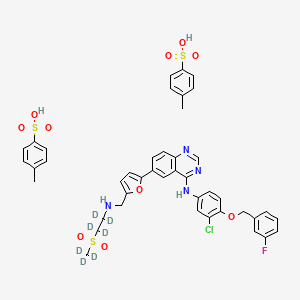
Lapatinib-d7 (ditosylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lapatinib-d7 (ditosylate) is a deuterated form of lapatinib, a dual tyrosine kinase inhibitor used primarily in the treatment of breast cancer. It targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in the proliferation of cancer cells . The deuterated version, Lapatinib-d7, is used in research to study the pharmacokinetics and metabolism of lapatinib due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib-d7 (ditosylate) involves the incorporation of deuterium atoms into the lapatinib molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated dimethylformamide and acetonitrile in an improved crystallization procedure .
Industrial Production Methods
Industrial production of Lapatinib-d7 (ditosylate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lapatinib-d7 (ditosylate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Lapatinib-d7 (ditosylate) is widely used in scientific research for various applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of lapatinib.
Biology: Employed in cell-based assays to investigate the effects of deuterium substitution on cellular uptake and activity.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of lapatinib.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic efficacy of lapatinib
Mechanism of Action
Lapatinib-d7 (ditosylate) exerts its effects by inhibiting the tyrosine kinase domains of EGFR and HER2. It binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to the apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trastuzumab: A monoclonal antibody targeting HER2.
Gefitinib: An EGFR tyrosine kinase inhibitor.
Erlotinib: Another EGFR tyrosine kinase inhibitor.
Uniqueness of Lapatinib-d7 (ditosylate)
Lapatinib-d7 (ditosylate) is unique due to its dual inhibition of both EGFR and HER2, making it effective against cancers that overexpress these receptors. Additionally, the deuterated form provides advantages in pharmacokinetic studies by offering more stable isotope labeling, which helps in tracking the drug’s metabolism and distribution more accurately .
Properties
Molecular Formula |
C43H42ClFN4O10S3 |
|---|---|
Molecular Weight |
932.5 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2;; |
InChI Key |
UWYXLGUQQFPJRI-HLZLAKKYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


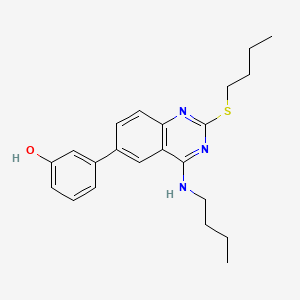
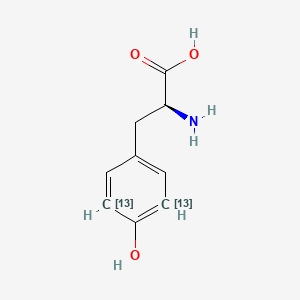
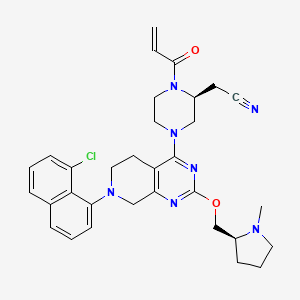
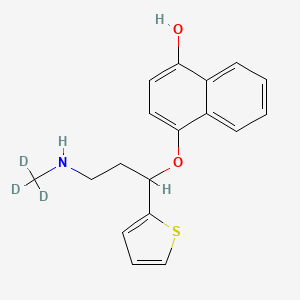
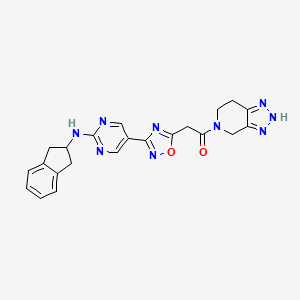
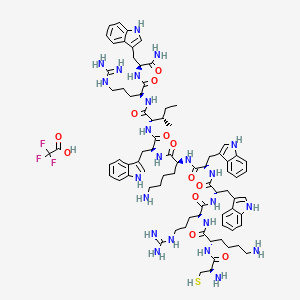
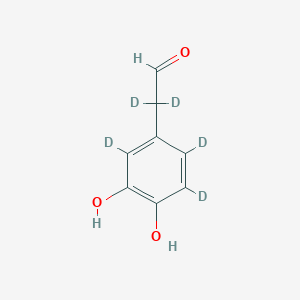
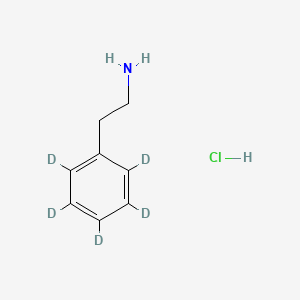
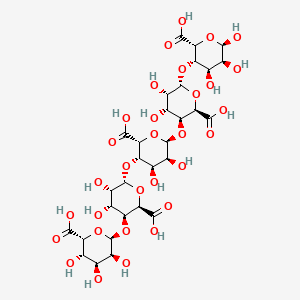
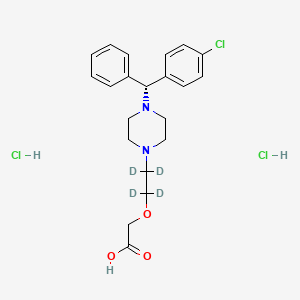

![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
